

Benzyl Butyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl butyl ether*

Cat. No.: B1266096

[Get Quote](#)

CAS Number: 588-67-0

This technical guide provides an in-depth overview of **benzyl butyl ether**, a significant chemical compound utilized across various scientific and industrial sectors. With a focus on its synthesis, physicochemical characteristics, and analytical determination, this document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this ether. The strategic use of benzyl ethers as protecting groups in the synthesis of complex molecules makes this information particularly relevant to the field of medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of **benzyl butyl ether** are summarized below, providing a ready reference for laboratory and research applications.

Table 1: Physicochemical Properties of Benzyl Butyl Ether

Property	Value	Reference
CAS Number	588-67-0	[1] [2]
Molecular Formula	C ₁₁ H ₁₆ O	[3] [4]
Molecular Weight	164.24 g/mol	[3]
Appearance	Colorless clear liquid (est.)	[1]
Boiling Point	220.00 to 224.00 °C @ 744 mm Hg	[1] [4]
Vapor Pressure	0.147 mmHg @ 25.00 °C (est.)	[1]
Flash Point	83.33 °C (182.00 °F) TCC	[1]
Solubility	Insoluble in water; soluble in alcohol and oils.	[4] [5]
logP (o/w)	3.23 - 3.372 (est.)	[1] [2]

Table 2: Spectroscopic Data for Benzyl Butyl Ether

Spectrum Type	Key Features	Reference
¹ H NMR	Data available	[6]
¹³ C NMR	Data available	[7]
Mass Spec (GC-MS)	Major peaks at m/z 91.0, 92.0, 65.0, 41.0, 79.0	[3]
FTIR	Data available	[7]
Raman	Data available	[7]

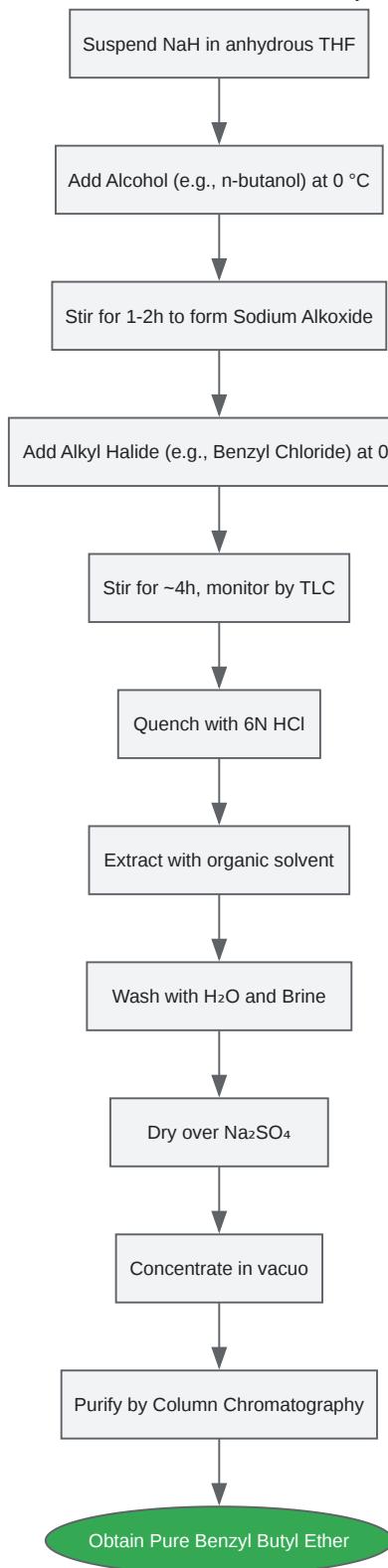
Synthesis of Benzyl Butyl Ether

The synthesis of **benzyl butyl ether** can be accomplished through several methods. The most prominent among these is the Williamson ether synthesis, which is widely applicable for the preparation of both symmetrical and asymmetrical ethers.[\[8\]](#)[\[9\]](#)

Williamson Ether Synthesis

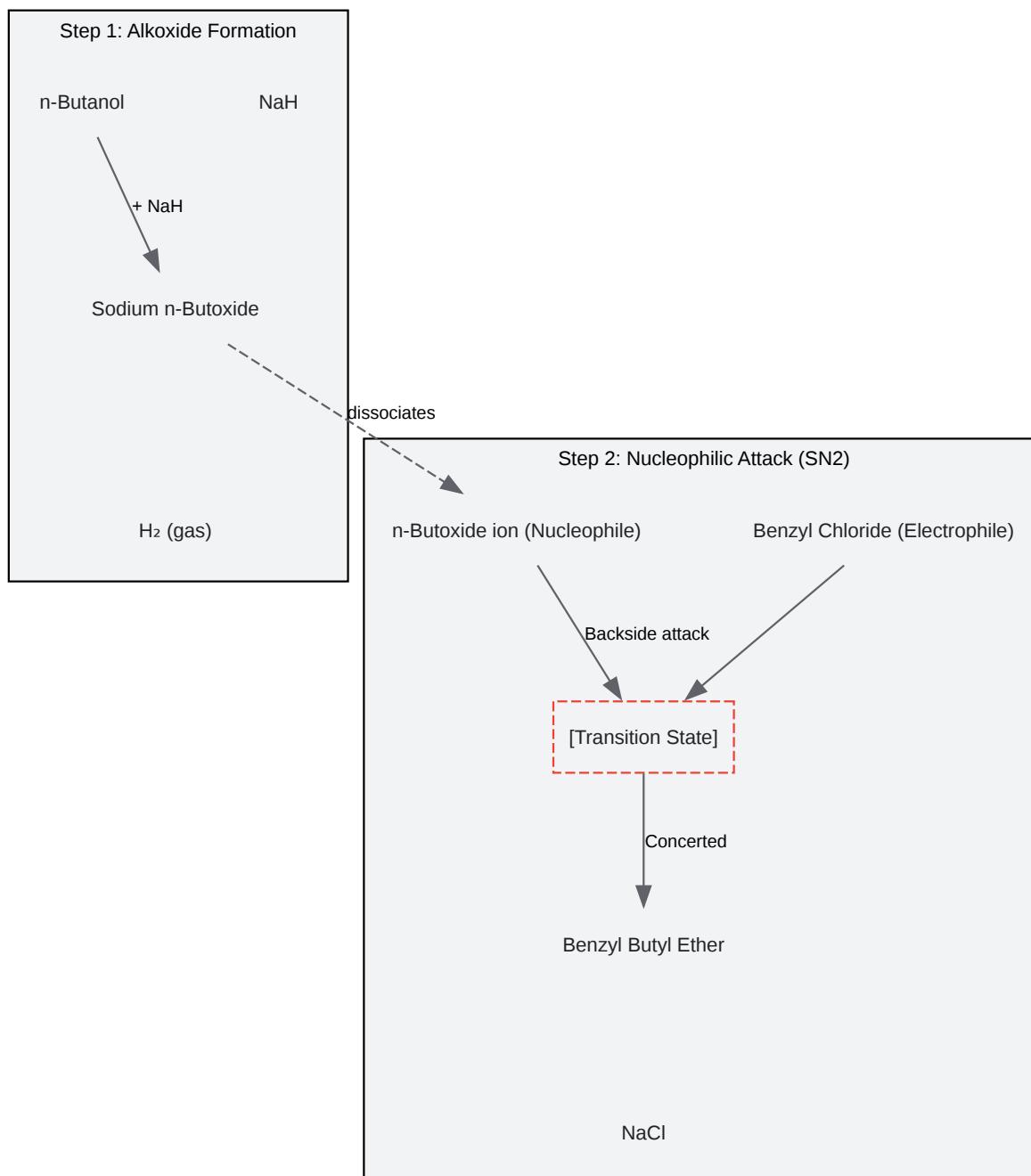
This classical method involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.^{[8][9]} For the synthesis of **benzyl butyl ether**, the two principal routes are:

- Reaction of sodium butoxide with benzyl chloride.
- Reaction of sodium benzoxide with a butyl halide (e.g., butyl bromide).


The SN2 mechanism necessitates the use of a primary alkyl halide to avoid competing elimination reactions that are prevalent with secondary and tertiary halides.^{[8][10]}

This protocol is a generalized procedure for the O-alkylation of an alcohol, adaptable for the synthesis of **benzyl butyl ether**.^[11]

- Preparation of the Alkoxide:
 - To a suspension of a strong base, such as sodium hydride (NaH, 1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF, 10 volumes), add the alcohol (n-butanol or benzyl alcohol, 1 equivalent) dropwise at 0 °C.
 - Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.
- Ether Formation:
 - To the alkoxide solution at 0 °C, add a solution of the corresponding alkyl halide (benzyl chloride or n-butyl bromide, 1 equivalent) in THF.
 - Stir the reaction mixture for approximately 4 hours. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Upon completion, quench the reaction by carefully adding 6N HCl to neutralize the excess base.


- Extract the product into an organic solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
- Wash the organic layer successively with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the pure **benzyl butyl ether**.

General Workflow for Williamson Ether Synthesis

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for the synthesis of **benzyl butyl ether** via the Williamson method.

Mechanism of Williamson Ether Synthesis (SN2 Pathway)

[Click to download full resolution via product page](#)

Caption: The two-step mechanism of the Williamson ether synthesis for **benzyl butyl ether** production.

Phase-Transfer Catalysis (PTC) Synthesis

An improvement upon the traditional Williamson synthesis involves the use of a phase-transfer catalyst. This technique is particularly effective when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of a base and an organic solution of the substrate). The PTC, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous to the organic phase, where it can react with the alkyl halide.[12][13] The production rate of **benzyl butyl ether** can be significantly enhanced using a PTC system, sometimes by as much as sevenfold compared to a standard two-phase system.[12]

- A mixture of the alcohol (e.g., n-butanol), the alkyl halide (e.g., benzyl chloride), an organic solvent (e.g., dodecane), and the phase-transfer catalyst (e.g., polyethylene glycol or a tetraalkylammonium salt) is prepared.[12]
- An aqueous solution of a strong base (e.g., KOH or NaOH) is added to the organic mixture. [12]
- The biphasic mixture is stirred vigorously at a controlled temperature to facilitate the reaction.
- Work-up and purification follow a similar procedure to the standard Williamson synthesis.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity of **benzyl butyl ether** and the progress of its synthesis can be monitored using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: HPLC Analysis

A general method for the analysis of **benzyl butyl ether** is described below.[2]

- Column: Newcrom R1 (a reverse-phase column with low silanol activity).[2]
- Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid should be substituted for phosphoric acid.[2]
- Detection: UV detection is typically suitable for aromatic compounds like **benzyl butyl ether**.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[2]

Applications in Research and Drug Development

While **benzyl butyl ether** is primarily used as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics, its synthesis and chemistry are highly relevant to drug development professionals.[5][14]

The benzyl group is one of the most common protecting groups for hydroxyl functionalities in the multi-step synthesis of complex molecules, including pharmaceuticals.[15][16] The ability to introduce a benzyl ether under various conditions (acidic, basic, or neutral) and selectively remove it later is a cornerstone of modern organic synthesis.[15] Understanding the synthesis of a simple model compound like **benzyl butyl ether** provides insight into:

- Protecting Group Strategies: The Williamson ether synthesis is a fundamental method for installing benzyl protecting groups.[15]
- Reaction Selectivity: The choice of reagents and conditions (e.g., Williamson vs. PTC vs. neutral benzylation methods) can be critical for achieving high yields and avoiding side reactions in complex substrates.[10][16]
- Cleavage Techniques: Although not detailed here, the subsequent cleavage of benzyl ethers (e.g., by catalytic hydrogenolysis) is a critical step in the deprotection process, a common final step in a synthetic route.[17]

Therefore, the methodologies described in this guide for the synthesis of **benzyl butyl ether** are directly applicable to the broader and more complex challenges faced by researchers in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. butyl benzyl ether, 588-67-0 [thegoodsentscompany.com]
- 2. Benzyl butyl ether | SIELC Technologies [sielc.com]
- 3. Benzyl butyl ether | C11H16O | CID 61134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. BENZYL BUTYL ETHER | 588-67-0 [chemicalbook.com]
- 6. BENZYL BUTYL ETHER(588-67-0) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. Cas 588-67-0,BENZYL BUTYL ETHER | lookchem [lookchem.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Benzyl Butyl Ether: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266096#benzyl-butyl-ether-cas-number-lookup\]](https://www.benchchem.com/product/b1266096#benzyl-butyl-ether-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com